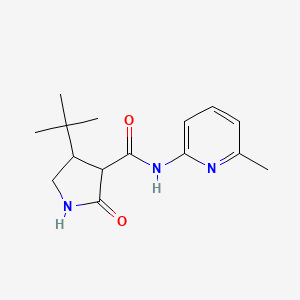![molecular formula C22H21N3O2 B6430252 4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-83-8](/img/structure/B6430252.png)
4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a small molecule with a molecular weight of about 241 g/mol. It is a member of the piperazine family of compounds and is composed of a naphthalene ring, a propionyl group, a pyridine ring, and a piperazine ring. This molecule has been studied extensively in recent years due to its potential applications in various areas of science.
Applications De Recherche Scientifique
4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one has been studied extensively in recent years due to its potential applications in various areas of science. It has been shown to have potential applications in the fields of organic synthesis, catalysis, and drug discovery. In addition, it has been investigated as a potential inhibitor of HIV-1 integrase, as well as for its anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is not yet fully understood. However, it is believed that its anti-inflammatory and anti-cancer activities are mediated by its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), and to activate the nuclear factor-kappa B (NF-kB) pathway. In addition, it has been shown to inhibit the activity of HIV-1 integrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one have been studied extensively in recent years. It has been shown to have anti-inflammatory and anti-cancer activities, as well as to inhibit the activity of HIV-1 integrase. In addition, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pro-inflammatory cytokines. In addition, it has been shown to reduce levels of nitric oxide (NO), a signaling molecule involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one in laboratory experiments include its low cost, ease of synthesis, and ability to be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. These include its low solubility in aqueous solutions, its reactivity with other molecules, and its potential toxicity.
Orientations Futures
Given its potential applications in various areas of science, there are numerous potential future directions for 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one. These include further investigation of its anti-inflammatory and anti-cancer activities, as well as its potential to be used as an inhibitor of HIV-1 integrase. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, is warranted. Finally, further investigation into its potential use in drug discovery and organic synthesis is needed.
Méthodes De Synthèse
The synthesis of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is typically accomplished by a two-step process. The first step involves the condensation reaction of 3-methyl-2-naphthoic acid with 1-methylpiperazine to form the intermediate 4-methyl-3-(naphthalen-1-yl)propanoyl-1-methylpiperazine. This intermediate is then reacted with pyridine to form the desired product.
Propriétés
IUPAC Name |
4-(3-naphthalen-1-ylpropanoyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(11-10-18-7-3-6-17-5-1-2-9-20(17)18)24-13-14-25(22(27)16-24)19-8-4-12-23-15-19/h1-9,12,15H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWVFBIAKLKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)
![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B6430204.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)
![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)
![4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430239.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)
![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)

![N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline](/img/structure/B6430266.png)
![5-bromo-2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6430268.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430269.png)